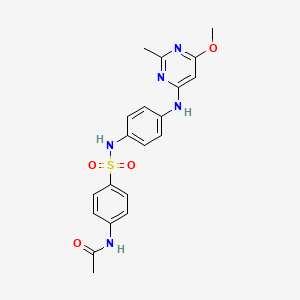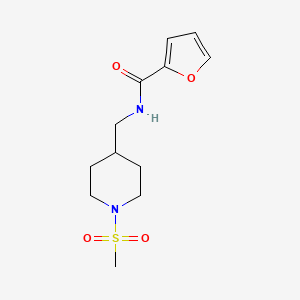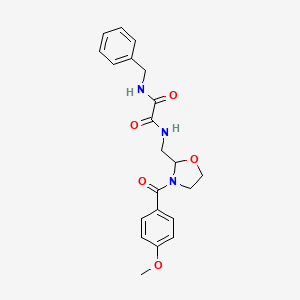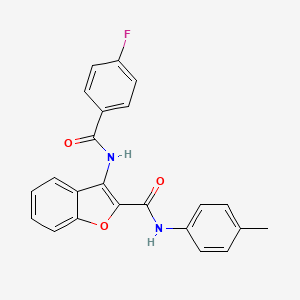
N-(4-(N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-(N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide often involves complex reactions including cyclization and chlorination processes. For example, 4,6-dichloro-2-methylpyrimidine, a related compound, is synthesized from acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride under optimal conditions (Guo Lei-ming, 2012).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class has been extensively analyzed using techniques such as vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, backed by density functional theory (DFT) models. These studies help in understanding the geometric equilibrium, intramolecular hydrogen bonding, and harmonic vibrational wavenumbers, offering insights into stereo-electronic interactions contributing to stability (S. J. Jenepha Mary et al., 2022).
Chemical Reactions and Properties
Compounds like N-(4-(N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide undergo various chemical reactions, including substitution reactions with sodium amide in liquid ammonia leading to the synthesis of novel derivatives with enhanced properties. These reactions are crucial for modifying the compound to enhance its biological activity or reduce toxicity (N. Okuda & I. Kuniyoshi, 1962).
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Vibrational Spectroscopic Analysis : A study characterized the vibrational spectroscopic signatures of a related molecule, exploring its geometric equilibrium, hydrogen bond interactions, and vibrational wavenumbers through density functional theory. The analysis revealed insights into the molecule's stability and intermolecular interactions, providing a basis for understanding its chemical behavior (Jenepha Mary, Pradhan, & James, 2022).
- Herbicide Development : Triazolopyrimidine-2-sulfonamide derivatives, sharing structural similarities, have been explored for their herbicidal activity, demonstrating the potential of such compounds in agricultural applications. A particular focus was on modifying the methyl group to a methoxy group, enhancing herbicidal activity and degradation rates in soil (Chen et al., 2009).
Biological Applications
- Antimicrobial and Anticonvulsant Agents : Compounds incorporating sulfonamide moieties and pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. This research underscores the therapeutic potential of such molecules in treating infections and convulsions (Farag et al., 2012).
- Antinociceptive Pharmacology : The antinociceptive properties of a related compound, featuring an N-methylacetamide group, were studied, highlighting its efficacy as a nonpeptidic bradykinin B1 receptor antagonist in treating inflammatory and neuropathic pain (Porreca et al., 2006).
Propriétés
IUPAC Name |
N-[4-[[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-13-21-19(12-20(22-13)29-3)24-16-4-6-17(7-5-16)25-30(27,28)18-10-8-15(9-11-18)23-14(2)26/h4-12,25H,1-3H3,(H,23,26)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHGQCTWWKUGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2485227.png)

![N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2485230.png)


![2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2485233.png)
![4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2485236.png)
![2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2485237.png)

![[2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride](/img/structure/B2485242.png)
![{2-Oxabicyclo[2.2.2]octan-4-yl}methanol](/img/structure/B2485244.png)


![2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2485250.png)